3,3-Dimethyl-3'-trifluoromethylbutyrophenone
Description
Properties
IUPAC Name |
3,3-dimethyl-1-[3-(trifluoromethyl)phenyl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O/c1-12(2,3)8-11(17)9-5-4-6-10(7-9)13(14,15)16/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADFQZAHBGMHQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642402 | |
| Record name | 3,3-Dimethyl-1-[3-(trifluoromethyl)phenyl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-74-4 | |
| Record name | 3,3-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethyl-1-[3-(trifluoromethyl)phenyl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3,3-Dimethylbutyraldehyde and 3,3-Dimethylbutyric Acid
Catalytic reaction of t-butyl chloride and vinyl acetate :
A patented method describes reacting t-butyl chloride with vinyl acetate in the presence of catalysts such as aluminum trichloride, p-toluene sulphonic acid, or iron trichloride to yield 1-chloro-3,3-dimethylbutyl acetate. Subsequent hydrolytic disproportionation at 100–110°C produces 3,3-dimethylbutyraldehyde, which can be purified by distillation. This method is scalable and yields high purity aldehyde intermediates.Oxidation to 3,3-dimethylbutyric acid :
3,3-Dimethylbutyraldehyde can be oxidized to 3,3-dimethylbutyric acid using oxygen in the presence of copper(II) acetate monohydrate and cobalt(II) diacetate tetrahydrate catalysts in aqueous media at room temperature. This reaction proceeds efficiently with yields around 95%.Alternative synthesis of 3,3-dimethylbutyric acid :
Another process involves reacting tert-butanol or tert-butyl chloride with vinylidene chloride in sulfuric acid and boron trifluoride (BF3) to form 3,3-dimethylbutyric acid. This method, however, involves handling BF3, which is technically challenging.
Conversion to 3,3-Dimethylbutyryl Chloride
- The acid chloride derivative is often required for Friedel-Crafts acylation. A patented method synthesizes 3,3-dimethylbutyryl chloride by reacting 3,3-dimethylbutyric acid with phosphorus trichloride (PCl3) under controlled temperature (20–40°C). The process includes recovery of PCl3 and purification by distillation, yielding high-quality acid chloride suitable for further reactions.
Introduction of the Trifluoromethyl Group on the Aromatic Ring
The trifluoromethyl substituent at the 3' position on the phenyl ring is typically introduced by using commercially available trifluoromethyl-substituted aromatic compounds or via electrophilic trifluoromethylation.
- Use of 3-trifluoromethylphenyl derivatives :
The Friedel-Crafts acylation is performed using 3,3-dimethylbutyryl chloride and 3-trifluoromethylbenzene or its derivatives as the aromatic substrate. The trifluoromethyl group is electron-withdrawing and influences the reactivity and regioselectivity of the acylation.
Friedel-Crafts Acylation to Form 3,3-Dimethyl-3'-trifluoromethylbutyrophenone
The key step involves the acylation of the trifluoromethyl-substituted aromatic ring with 3,3-dimethylbutyryl chloride in the presence of Lewis acid catalysts such as aluminum chloride (AlCl3).
Reaction conditions typically include:
- Anhydrous environment to prevent hydrolysis of acid chloride.
- Temperature control (often 0–5°C initially, then room temperature) to manage reaction rate and selectivity.
- Use of inert solvents like dichloromethane or carbon disulfide.
The reaction yields this compound after workup involving quenching with water, extraction, and purification by distillation or recrystallization.
Summary Table of Preparation Steps and Conditions
Research Findings and Considerations
The catalytic systems for the initial aldehyde formation are critical for yield and purity. Aluminum trichloride and p-toluene sulphonic acid have been demonstrated to be effective catalysts.
Oxidation of aldehydes to acids using copper and cobalt acetate catalysts under oxygen is a mild and environmentally friendly method, avoiding harsh oxidants.
The conversion to acid chloride using PCl3 is a classical method, with the advantage of PCl3 recovery and reuse, enhancing process sustainability.
Friedel-Crafts acylation with trifluoromethyl-substituted aromatics requires careful control of reaction conditions due to the electron-withdrawing effect of the trifluoromethyl group, which can reduce aromatic ring reactivity.
Purification steps such as vacuum distillation and drying over anhydrous salts are essential to obtain high-purity final products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-3’-trifluoromethylbutyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3,3-Dimethyl-3’-trifluoromethylbutyrophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-3’-trifluoromethylbutyrophenone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The ketone group can form hydrogen bonds with active sites, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of 3,3-Dimethyl-3'-trifluoromethylbutyrophenone can be contextualized by comparing it to analogs, such as 3,3-Dimethyl-3',4',5'-trifluorobutyrophenone (CAS 898765-00-9), which shares a similar backbone but differs in substituent patterns. Below is a detailed analysis:
Table 1: Comparative Analysis of Key Features
| Property | This compound | 3,3-Dimethyl-3',4',5'-trifluorobutyrophenone |
|---|---|---|
| Molecular Formula | Not explicitly reported | C₁₂H₁₃F₃O |
| Molecular Weight | ~246.2 (estimated) | 230.23 |
| Substituent Positions | -CF₃ at phenyl 3'; -CH₃ at ketone 3 | Three -F at phenyl 3',4',5'; -CH₃ at ketone 3 |
| Electronic Effects | Strong electron-withdrawing (-CF₃) | Moderate electron-withdrawing (three -F) |
| Steric Bulk | High (due to -CF₃) | Low to moderate |
Key Differences and Implications
Substituent Electronic Effects: The trifluoromethyl group (-CF₃) in the target compound induces stronger electron withdrawal compared to the three fluorine atoms in 3',4',5'-trifluorobutyrophenone. This difference may influence reactivity in electrophilic aromatic substitution or hydrogen-bonding interactions in biological systems.
Synthetic Accessibility: Introducing a single -CF₃ group is typically achieved via Friedel-Crafts acylation or transition-metal-catalyzed trifluoromethylation, whereas multi-fluorinated analogs like 3',4',5'-trifluorobutyrophenone may require sequential halogenation steps.
Biological Relevance :
- Fluorinated ketones are often explored as enzyme inhibitors (e.g., proteases or kinases). The -CF₃ group’s metabolic stability could make the target compound more suitable for in vivo studies, while multi-fluorinated analogs might exhibit broader but less specific activity.
Biological Activity
3,3-Dimethyl-3'-trifluoromethylbutyrophenone (DTB) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of aryl ketones and is structurally characterized by the presence of trifluoromethyl and dimethyl groups, which may influence its interaction with biological systems. Understanding its biological activity is crucial for potential applications in pharmacology and biotechnology.
- Molecular Formula : C13H15F3O
- Molecular Weight : 250.26 g/mol
- SMILES Notation : CC(C)(C)C(=O)C1=CC=CC=C1C(F)(F)F
The biological activity of DTB is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. Research indicates that it may exhibit inhibitory effects on certain enzyme pathways, which can lead to anticancer properties. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Studies have shown that DTB possesses significant antimicrobial properties. It has been tested against a variety of pathogens, demonstrating effectiveness in inhibiting bacterial growth. Notably, it has shown activity against:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The Minimum Inhibitory Concentration (MIC) values for DTB against these microorganisms have been reported, indicating its potential as an antimicrobial agent.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Candida albicans | 75 |
Anticancer Properties
Recent research has explored the anticancer potential of DTB. In vitro studies indicate that DTB can induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways. The compound's structural features contribute to its ability to bind to DNA and inhibit cancer cell proliferation.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of DTB against various bacterial strains. The results indicated that DTB exhibited a broad spectrum of activity, particularly against gram-positive bacteria. The study concluded that DTB could be a candidate for developing new antimicrobial agents.
Study 2: Anticancer Activity
In another study focusing on cancer treatment, DTB was administered to cultured human cancer cells. The findings revealed that DTB significantly reduced cell viability and induced apoptosis at concentrations above 10 µM. The mechanism was linked to oxidative stress and mitochondrial dysfunction.
Safety and Toxicity
While the biological activities of DTB are promising, it is essential to consider safety and toxicity profiles. Preliminary toxicological assessments indicate moderate toxicity in high concentrations, necessitating further studies to establish safe dosage levels for therapeutic applications.
Q & A
Q. What are the standard synthetic routes for 3,3-Dimethyl-3'-trifluoromethylbutyrophenone, and how do reaction conditions influence yield?
The synthesis of trifluoromethyl-substituted butyrophenones typically involves Friedel-Crafts acylation or transition-metal-catalyzed cross-coupling reactions. For example:
- Friedel-Crafts acylation : Reacting a trifluoromethyl-substituted aryl precursor with 3,3-dimethylbutyryl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions .
- Suzuki-Miyaura coupling : Using a boronic acid derivative of the trifluoromethyl aryl group and a pre-functionalized ketone intermediate .
Q. Key factors affecting yield :
- Temperature control (e.g., low temperatures reduce side reactions in Friedel-Crafts acylation).
- Solvent polarity (THF or dichloromethane enhances electrophilic reactivity).
- Catalyst loading (excess AlCl₃ may degrade sensitive trifluoromethyl groups).
Methodological recommendation : Optimize via Design of Experiments (DoE) to balance reactivity and selectivity .
Q. How can researchers verify the structural integrity of this compound?
Use a combination of spectroscopic and chromatographic techniques:
- NMR spectroscopy : Confirm the presence of trifluoromethyl (¹⁹F NMR, δ -60 to -70 ppm) and dimethyl groups (¹H NMR, δ 1.2–1.4 ppm for CH₃) .
- X-ray crystallography : Resolve crystal structures to validate stereoelectronic effects of the trifluoromethyl group .
- GC-MS/HPLC : Assess purity (>95%) and rule out byproducts (e.g., dehalogenated intermediates) .
Q. Common pitfalls :
Q. What safety protocols are recommended for handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
- Protective equipment : Nitrile gloves, lab coats, and safety goggles.
- Waste disposal : Segregate halogenated waste due to the trifluoromethyl group’s environmental persistence .
Note : No specific safety data sheets (SDS) exist for this compound, so extrapolate from structurally similar butyrophenones .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s electronic properties in catalytic applications?
The strong electron-withdrawing nature of the -CF₃ group:
- Reduces electron density on the aromatic ring, enhancing electrophilic substitution reactivity.
- Stabilizes transition states in palladium-catalyzed cross-couplings, improving catalytic turnover .
Q. Experimental validation :
Q. What strategies resolve contradictions in reported bioactivity data for trifluoromethylated butyrophenones?
Discrepancies may arise from:
- Variability in cell lines : Test cytotoxicity across multiple models (e.g., HeLa, MCF-7) with standardized protocols .
- Impurity profiles : Compare HPLC traces of batches used in conflicting studies .
- Solubility differences : Use DMSO or PEG-400 to ensure consistent dissolution in biological assays .
Case study : A 2023 study found CF₃-substituted benzophenones showed 10× higher IC₅₀ in MCF-7 vs. HeLa cells due to differential membrane permeability .
Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?
- Molecular docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina. Prioritize compounds with hydrogen bonds to the CF₃ group .
- MD simulations : Assess stability of protein-ligand complexes over 100 ns trajectories (AMBER or GROMACS) .
Example : A 2024 study optimized a CF₃-bearing kinase inhibitor by simulating π-stacking interactions with Phe residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
